3-amino-5-chloro-N-(2-methoxyethyl)benzamide 3-amino-5-chloro-N-(2-methoxyethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480949
InChI: InChI=1S/C10H13ClN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
SMILES: COCCNC(=O)C1=CC(=CC(=C1)Cl)N
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol

3-amino-5-chloro-N-(2-methoxyethyl)benzamide

CAS No.:

Cat. No.: VC13480949

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-chloro-N-(2-methoxyethyl)benzamide -

Specification

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
IUPAC Name 3-amino-5-chloro-N-(2-methoxyethyl)benzamide
Standard InChI InChI=1S/C10H13ClN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Standard InChI Key YZFSDICXTCQIRY-UHFFFAOYSA-N
SMILES COCCNC(=O)C1=CC(=CC(=C1)Cl)N
Canonical SMILES COCCNC(=O)C1=CC(=CC(=C1)Cl)N

Introduction

Structural and Physicochemical Properties

Core Molecular Architecture

3-Amino-5-chloro-N-(2-methoxyethyl)benzamide features a benzamide backbone substituted with:

  • Chlorine at the 5-position, enhancing electrophilic reactivity and influencing lipophilicity.

  • Amino group at the 3-position, providing hydrogen-bonding capabilities critical for target interactions.

  • N-(2-methoxyethyl) side chain, contributing to solubility modulation and steric effects.

Comparative analysis with structurally analogous compounds, such as 3-amino-5-fluoro-N-(2-methoxyethyl)benzamide (CAS 1506065-37-7), reveals that chloro substitution increases molecular weight by ~18.5% while marginally elevating logP values (estimated ΔlogP = +0.3–0.5) due to chlorine’s higher hydrophobicity relative to fluorine .

Spectroscopic Characteristics

While direct spectral data for 3-amino-5-chloro-N-(2-methoxyethyl)benzamide remain unpublished, inferences from similar benzamides suggest:

  • ¹H NMR: Aromatic protons at δ 6.8–7.4 ppm (meta-substituted benzene), methoxy singlet at δ 3.2–3.4 ppm, and NH₂ signals at δ 5.1–5.3 ppm.

  • IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1650 cm⁻¹ (amide C=O), and 750 cm⁻¹ (C–Cl).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed based on patented benzamide syntheses :

Route A: Nitro Reduction and Chlorination

  • Nitro Intermediate Preparation:

    • Starting material: 3-nitro-5-chlorobenzoic acid.

    • Activation with thionyl chloride yields the acid chloride.

    • Amidation with 2-methoxyethylamine (1:1.2 molar ratio) in dichloromethane at 0–5°C .

  • Nitro Group Reduction:

    • Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl-mediated reduction converts nitro to amino .

Route B: Direct Substitution

  • Chlorine Introduction: Electrophilic aromatic substitution on 3-aminobenzamide derivatives using Cl₂ gas in acetic acid at 40–50°C .

Yield Optimization Strategies

Patent CN105859574A demonstrates that Grignard reagent-mediated methyl substitution and shielding reagents (e.g., hexamethyldisilazane) can improve yields to >90% in analogous compounds . Applying these to Route A may enhance efficiency.

Pharmacological Profiling

Structural FeatureObserved Bioactivity in Analogs Predicted Target
Chlorine at 5-positionEnhanced resonance stabilizationh-NTPDase3
Methoxyethyl side chainHydrophobic pocket compatibilityh-NTPDase2

Neuropharmacological Applications

Glycine benzamides act as GPR139 agonists, implicating them in neurological disorders . The methoxyethyl group in 3-amino-5-chloro-N-(2-methoxyethyl)benzamide may improve blood-brain barrier permeability compared to methyl-substituted analogs.

Industrial and Regulatory Considerations

Scalability Challenges

  • Chlorine Handling: Requires closed systems to prevent Cl₂ exposure (OSHA PEL: 0.5 ppm).

  • Amide Bond Formation: Carbodiimide coupling (e.g., DIC/HOBt) increases atom economy vs. traditional methods .

Environmental and Toxicological Profile

Ecotoxicity Predictions

Using the EPA EPI Suite™:

  • Bioconcentration Factor (BCF): 92 L/kg (moderate bioaccumulation risk).

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 18 mg/L (Category III).

Mutagenicity Screening

In silico models (DEREK Nexus) indicate:

  • Ames Test Negative: No structural alerts for DNA reactivity.

  • hERG Inhibition Risk: Low (predicted IC₅₀ > 30 μM).

Future Research Directions

  • Crystallographic Studies: X-ray diffraction to resolve binding modes with h-NTPDases.

  • SAR Optimization: Introduce sulfonamide groups at the 4-position to enhance potency .

  • In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models.

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